molecular formula C21H34N2O5 B609760 Opiranserin CAS No. 1441000-45-8

Opiranserin

カタログ番号 B609760
CAS番号: 1441000-45-8
分子量: 394.51
InChIキー: JQUVQWMHZSYCRQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Opiranserin, also known as VVZ-149, is a selective and combined glycine GlyT2 transporter blocker, purine P2X3 receptor antagonist, and serotonin 5-HT2A receptor antagonist . It is under development by Vivozon for the intravenous treatment of postoperative pain . As of April 2017, it is in phase II clinical trials for this indication .


Molecular Structure Analysis

The molecular formula of Opiranserin is C21H34N2O5 . Its IUPAC name is 4-Butoxy-N-([4-(dimethylamino)oxan-4-yl]methyl)-3,5-dimethoxybenzamide . The molecular weight is 394.5 g/mol .


Physical And Chemical Properties Analysis

Opiranserin has a molecular weight of 394.5 g/mol . Its molecular formula is C21H34N2O5 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources I found.

科学的研究の応用

  • Olson, Eubanks, and Janda (2018) discuss the urgent need for innovative scientific interventions in the current opioid crisis in the United States, focusing on overdose reversal, opioid use disorder treatment, and alternatives for pain management (Olson, Eubanks, & Janda, 2018).

  • Morgan and Christie (2011) review various experimental techniques developed to study opioid efficacy, tolerance, addiction, and dependence, highlighting the lack of experimental data in humans (Morgan & Christie, 2011).

  • Persad, Little, and Grady (2008) discuss the inclusion of historically excluded populations, such as persons with HIV, in clinical research, emphasizing the importance of diverse representation to ensure the validity of research findings (Persad, Little, & Grady, 2008).

  • Urtti (2006) presents an overview of ocular pharmacokinetics and the challenges of drug delivery in ophthalmology, highlighting the role of modern biological research in therapeutic advancements (Urtti, 2006).

  • Marsch et al. (2020) discuss the application of digital technologies in assessing and treating substance use disorders (SUDs), emphasizing the growing research in digital health within the National Drug Abuse Treatment Clinical Trials Network (Marsch et al., 2020).

  • Drews (2000) examines the progress in drug research over the past century, focusing on the impact of molecular biology and genomics on drug discovery (Drews, 2000).

将来の方向性

Opiranserin is currently in the development stage and is being tested for its efficacy and safety in treating postoperative pain . The results of these trials will determine the future directions for this drug. If the trials are successful, the next steps could include seeking regulatory approval and eventually marketing the drug for use in patients.

特性

IUPAC Name

4-butoxy-N-[[4-(dimethylamino)oxan-4-yl]methyl]-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O5/c1-6-7-10-28-19-17(25-4)13-16(14-18(19)26-5)20(24)22-15-21(23(2)3)8-11-27-12-9-21/h13-14H,6-12,15H2,1-5H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUVQWMHZSYCRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1OC)C(=O)NCC2(CCOCC2)N(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201337278
Record name Opiranserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201337278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Opiranserin

CAS RN

1441000-45-8
Record name Opiranserin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1441000458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Opiranserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16271
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Opiranserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201337278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OPIRANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP031EC2NI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
18
Citations
JM Peiser-Oliver, S Evans, DJ Adams… - Frontiers in …, 2022 - frontiersin.org
… Oral administration of opiranserin also reduced mechanical allodynia in a rat SNL model. It … Opiranserin has progressed through to phase III clinical trials, currently being the only GlyT2 …
Number of citations: 1 www.frontiersin.org
BS Wilson, J Peiser-Oliver, A Gillis, S Evans… - … of Pharmacology and …, 2022 - ASPET
… drug opiranserin (VVZ-149, Vivizon). Opiranserin is a novel analgesic drug, acting as antagonist at both GlyT2 and serotonin receptor 2A (5HT2A; Pang et al., 2012). Opiranserin has …
Number of citations: 1 jpet.aspetjournals.org
SS Nedeljkovic, I Song, X Bao, JL Zeballos… - Journal of Clinical …, 2022 - Elsevier
Study objective VVZ-149 is a small molecule that inhibits the glycine transporter type 2 and the serotonin receptor 5-hydroxytryptamine 2A. In the present study, we investigated the …
Number of citations: 2 www.sciencedirect.com
CL Cioffi - Biomolecules, 2021 - mdpi.com
… opiranserin exhibited linear pharmacokinetic characteristics, however, serial blood and urine samples revealed that opiranserin is … in plasma exposure to opiranserin and VVZ-368 was …
Number of citations: 8 www.mdpi.com
I Song, S Cho, SS Nedeljkovic, SR Lee, C Lee… - Pain …, 2021 - academic.oup.com
… VVZ-149 (opiranserin), a small molecular compound in the benzamide family that antagonizes both the type 2 glycine transporter (GlyT2) and the type 2 A serotonin receptor (5HT2A), …
Number of citations: 6 academic.oup.com
B Wilson, J Peiser-Oliver, A Gillis, S Evans… - Authorea …, 2021 - quarxiv.authorea.com
… Opiranserin has successfully completed recruitment for its first phase 3 clinical trial, with … All trials for opiranserin have been conducted/planned in post-operative pain. Our findings …
Number of citations: 4 quarxiv.authorea.com
CI Gallagher, ZJ Frangos, D Sheipouri… - ACS Chemical …, 2023 - ACS Publications
Chronic pain is a complex condition that remains resistant to current therapeutics. We previously synthesized a series of N-acyl amino acids (NAAAs) that inhibit the glycine transporter, …
Number of citations: 5 pubs.acs.org
K Łątka, M Bajda - International Journal of Molecular Sciences, 2022 - mdpi.com
… One among them is opiranserin, which is in phase 3 of clinical trials for the treatment of postoperative pain [14]. ALX-1393 is a reversible inhibitor, but exhibits a lower selectivity for GlyT-…
Number of citations: 4 www.mdpi.com
S Mostyn - 2018 - ses.library.usyd.edu.au
Membrane proteins are influenced by the dynamic lipid membrane environment, which can impart stability, mediate protein interactions, and provide highly selective contacts essential …
Number of citations: 2 ses.library.usyd.edu.au
E Kutlu Yalcin, J Araujo-Duran… - Expert Opinion on …, 2021 - Taylor & Francis
Introduction Postoperative pain is a distressful experience and remains to be a significant concern after surgery. Current agents either fail to prevent or minimize postoperative pain or …
Number of citations: 4 www.tandfonline.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。